6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Beschreibung
Eigenschaften
IUPAC Name |
6-butyl-4-(2-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-4-9-20-10-13-14(16(20)21)15(19-17(22)18-13)12-8-6-5-7-11(12)2/h5-8,15H,3-4,9-10H2,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSPISYZSZUYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This method ensures the formation of the pyrimidine ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
DHPM derivatives are structurally diverse, with variations at the 4-aryl and 6-alkyl positions significantly influencing their pharmacological profiles. Below is a comparative analysis of the target compound with its closest analogs:
Table 1: Structural and Functional Comparison of DHPM Derivatives
Key Observations:
4-Substituent Effects :
- The o-tolyl group (2-methylphenyl) in the target compound introduces steric hindrance and hydrophobic interactions, contrasting with 4-hydroxyphenyl in Compound A, which enables hydrogen bonding. This likely explains Compound A’s superior α-glucosidase inhibition (81.99% vs. standard ascorbic acid’s 81.18%) .
- Electron-withdrawing groups (e.g., 3-fluorophenyl ) may enhance dipole interactions but lack reported activity data. Methoxy groups (e.g., 4-methoxyphenyl ) could alter electronic density but may reduce binding affinity compared to polar substituents.
6-Substituent Effects :
- The butyl group in the target compound and 3-fluorophenyl analog provides flexible hydrophobic interactions, whereas benzyl groups (e.g., Compound A ) enable π-π stacking with aromatic residues in enzyme active sites. This distinction may contribute to Compound A’s stronger binding energy (-7.9 kcal/mol) and efficacy.
Molecular Docking and Dynamics Insights
While molecular docking data for the target compound is unavailable, insights from analogs highlight critical trends:
- Compound A showed stable binding to α-glucosidase (RMSD = 1.7 Å vs. protein RMSD = 1.6 Å), driven by hydrogen bonds from the 4-hydroxyphenyl group and benzyl-mediated hydrophobic interactions .
Biologische Aktivität
6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H23N3O3
- Molecular Weight : 329.4 g/mol
- Structural Characteristics : The compound features a pyrrolo-pyrimidine core structure, which is known for various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Similar compounds have demonstrated the ability to inhibit tumor cell proliferation by interfering with folate metabolism. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have shown dual inhibition of glycinamide ribonucleotide formyltransferase and AICARFTase, which are critical in nucleotide biosynthesis pathways .
- Analgesic Effects : Some derivatives exhibit analgesic properties comparable to morphine in animal models. In studies involving the "writhing" test in mice, certain pyrrolo derivatives showed significant pain relief effects, suggesting that modifications to the pyrrolo structure can enhance analgesic activity .
- Sedative Properties : Compounds similar to 6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione have been noted for their sedative effects in various assays. This is likely due to their interaction with central nervous system receptors .
Biological Activity Data
The following table summarizes key findings from studies on related compounds:
| Activity Type | Test Method | Active Compound | ED50 (mg/kg) | Comparison |
|---|---|---|---|---|
| Analgesic | Writhing Test | Pyrrolo derivative | 0.4 - 2.8 | Morphine: 2.44 |
| Antitumor | Cell Proliferation | Compound 8 | IC50 = 0.5 µM | Folic acid reversed effects |
| Sedative | Thiopental Sleep Test | Various derivatives | Not specified | Significant prolongation noted |
Case Studies
- Antitumor Efficacy : A study on 5-substituted pyrrolo[2,3-d]pyrimidines revealed that compounds could effectively inhibit the growth of FRα-expressing tumor cells and induce apoptosis through targeted metabolic pathways . The implications for cancer therapy are significant as these compounds may offer new avenues for treatment.
- Pain Management Research : In a comparative study of analgesics, certain derivatives were found to inhibit locomotor activity in mice at doses that also provided pain relief. This suggests a potential dual-action mechanism where both pain relief and sedation occur simultaneously .
Q & A
Q. What are the standard synthetic routes for synthesizing 6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione?
Methodological Answer: Synthesis typically involves multi-step routes starting with barbituric acid derivatives and substituted phenols. A common approach includes:
Cyclocondensation : Reacting a substituted pyrimidine precursor (e.g., barbituric acid) with o-tolylamine under acidic conditions to form the core bicyclic structure.
Alkylation : Introducing the butyl group via nucleophilic substitution or alkylation reactions, often using butyl halides or alcohols in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃).
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Key Optimization Parameters :
- Temperature control (60–100°C) to minimize side reactions.
- Solvent selection (e.g., DMF for alkylation, THF for cyclization) to enhance reactivity .
Q. Which spectroscopic and chromatographic methods are recommended for structural validation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the butyl and o-tolyl substituents. For example, downfield shifts in ¹H NMR (~δ 7.2–7.5 ppm) indicate aromatic protons from the o-tolyl group .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities from incomplete alkylation .
- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., ESI-HRMS) to verify molecular formula (C₁₉H₂₃N₃O₂) .
Q. What preliminary biological assays are suitable for initial activity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Test against PARP-1/2 using fluorescence-based kits (e.g., NAD⁺ depletion assays) due to structural similarities to known PARP inhibitors .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, with doxorubicin as a positive control .
- Solubility Profiling : Measure logP values via shake-flask method (octanol/water) to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereochemical control during synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design to evaluate interactions between variables (e.g., temperature, solvent, catalyst). For example:
| Variable | Low Level | High Level | Optimal Condition |
|---|---|---|---|
| Temperature | 60°C | 100°C | 80°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
